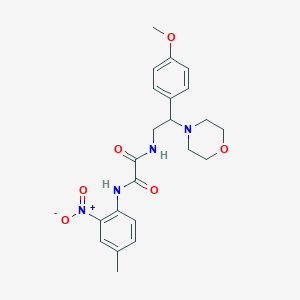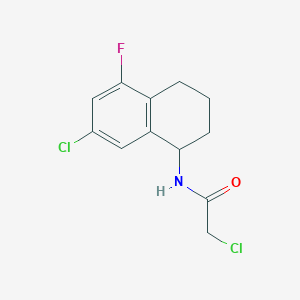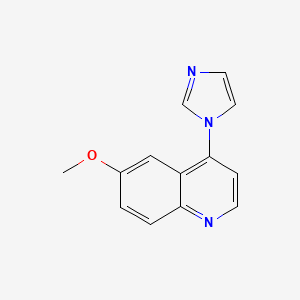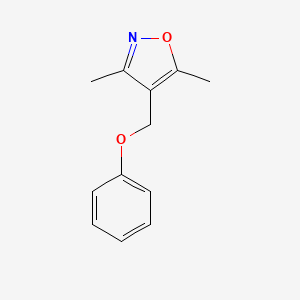
3,5-Dimethyl-4-(phenoxymethyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-4-(phenoxymethyl)isoxazole is a chemical compound with the CAS Number: 303985-55-9 . It has a molecular weight of 203.24 . The IUPAC name for this compound is 3,5-dimethyl-4-(phenoxymethyl)isoxazole .
Synthesis Analysis
The synthesis of isoxazoles, including 3,5-dimethyl-4-(phenoxymethyl)isoxazole, often involves the use of catalysts for (3 + 2) cycloaddition reactions . Various 3-substituted and 3,5-disubstituted isoxazoles have been efficiently synthesized in good yields by the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole is represented by the InChI code: 1S/C12H13NO2/c1-9-12(10(2)15-13-9)8-14-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Tautomerism and Basicity
- Research conducted by Boulton and Katritzky (1961) on heteroaromatic compounds with five-membered rings, including isoxazoles, provides insights into the tautomerism and basicity of these compounds. The study showed that isoxazol-5-ones, which are structurally related to 3,5-Dimethyl-4-(phenoxymethyl)isoxazole, behave as acids comparable in strength to carboxylic acids (Boulton & Katritzky, 1961).
Tautomerism in Solution
- The preparation and tautomerism of 3,4-dimethyl-isoxazolin-5-one, investigated by Sarlo (1967), highlights the influence of different solvents on the tautomeric forms of isoxazoles, which is relevant to understanding the behavior of similar compounds in various environments (Sarlo, 1967).
Palladium-Catalyzed Cross-Coupling Reactions
- Labadie (1994) explored the use of 3,5-Dimethyl-4-iodoisoxazole in palladium-catalyzed coupling reactions with arylboronic acids and organostannanes, demonstrating the compound's utility in organic synthesis (Labadie, 1994).
Esterification of Phenols and Alcohols
- A study by Iranpoor, Firouzabadi, and Khalili (2010) utilized a dimethyl azoisoxazole derivative for the selective esterification of primary and secondary benzylic alcohols and phenols, showcasing the compound's potential in organic reactions (Iranpoor, Firouzabadi, & Khalili, 2010).
Synthesis of Heterocycles and Antimicrobial Activity
- Research by Zaki, Sayed, and Elroby (2016) on isoxazolines and pyrrolo[3,4-d]isoxazole-4,6-diones demonstrated their synthesis and antimicrobial activity, indicating the significance of isoxazole derivatives in medicinal chemistry (Zaki, Sayed, & Elroby, 2016).
Cardioactivity and Molecular Structure
- A study on 4-isoxazolyldihydropyridines related to calcium-channel blockers by McKenna et al. (1988) suggests potential applications of isoxazole derivatives in the development of cardiovascular drugs (McKenna et al., 1988).
Synthesis of Isoxazolo Azepines
- Reddi, Rao, and Murthy (1981) investigated the synthesis of 7-(o-Hydroxyphenyl)-3,5-dimethyl-7,8-dihydro-6H-isoxazolo[4,5-b]azepines, contributing to the knowledge of synthesizing complex heterocyclic structures (Reddi, Rao, & Murthy, 1981).
Linear and Nonlinear Optical Properties
- A first-principles study by Irfan et al. (2016) on the optical properties of isoxazole derivatives underscores their potential applications in materials science, particularly in semiconductors and optoelectronics (Irfan et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-(phenoxymethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-12(10(2)15-13-9)8-14-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUHCZGGIBTHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-(phenoxymethyl)isoxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


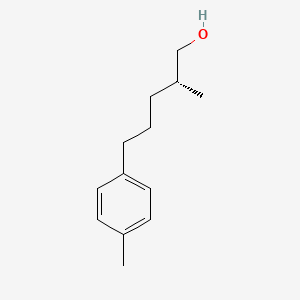

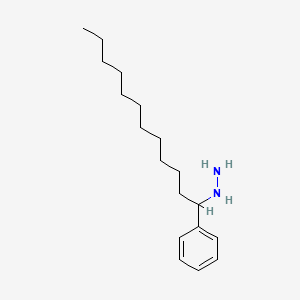

![4-methyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2814964.png)


![N-[[4-(4-bromophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2814969.png)
![3-{[(anilinocarbonyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B2814971.png)

